molecular formula C18H18O4 B12888720 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran CAS No. 922140-83-8

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

Cat. No.: B12888720
CAS No.: 922140-83-8
M. Wt: 298.3 g/mol
InChI Key: CXBBWNFDISQLDV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of methoxy groups at positions 4 and 6, a methoxyphenyl group at position 3, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxycinnamaldehyde with 4,6-dimethoxy-2-hydroxy-3-methylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at elevated temperatures to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

922140-83-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3

InChI Key

CXBBWNFDISQLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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